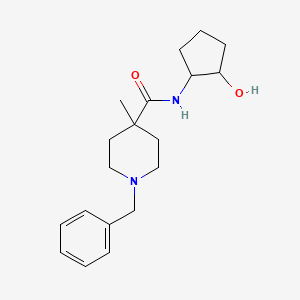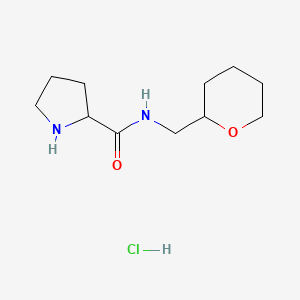
1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide, also known as BHCMC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BHCMC belongs to the piperidine class of compounds and has been synthesized through various methods.
科学的研究の応用
1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide has shown potential therapeutic applications in various scientific research areas. Studies have shown that this compound has antinociceptive effects, meaning it can reduce pain sensitivity. This compound has also been shown to have antidepressant effects in animal models. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.
作用機序
The exact mechanism of action of 1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide is not fully understood. However, studies have suggested that this compound may act on the opioid system by binding to the mu-opioid receptor and inhibiting the reuptake of dopamine and norepinephrine. This compound may also act on the serotonin system by inhibiting the reuptake of serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to decrease the levels of corticosterone, a stress hormone. Additionally, this compound has been shown to increase the levels of endorphins, which are natural painkillers produced by the body.
実験室実験の利点と制限
1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various scientific research areas. However, this compound has some limitations. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for 1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide research. One area of research is to further understand the mechanism of action of this compound. This can help to identify potential therapeutic applications and improve the efficacy of this compound. Another area of research is to study the long-term effects of this compound use, including any potential side effects. Additionally, this compound can be studied in combination with other drugs to identify potential synergistic effects. Finally, this compound can be studied for its potential use in treating other conditions such as anxiety and post-traumatic stress disorder.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various scientific research areas. This compound has been synthesized through various methods, and its purity and yield can be improved through further purification techniques. This compound has antinociceptive and antidepressant effects, and it has been studied for its potential use in treating drug addiction and withdrawal symptoms. The exact mechanism of action of this compound is not fully understood, and further research is needed to identify potential therapeutic applications and improve the efficacy of this compound.
合成法
1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide has been synthesized through various methods, including the reaction of 2-hydroxycyclopentanone with 4-methylpiperidine-4-carboxylic acid, followed by the reduction of the resulting oxime with sodium borohydride. Another method involves the reaction of 2-hydroxycyclopentanone with 4-methylpiperidine-4-carboxylic acid chloride, followed by the reduction of the resulting amide with sodium borohydride. The purity and yield of this compound can be improved through further purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(18(23)20-16-8-5-9-17(16)22)10-12-21(13-11-19)14-15-6-3-2-4-7-15/h2-4,6-7,16-17,22H,5,8-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFZKQZXUCUBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)NC3CCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)


![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)